molecular formula C8H13ClN2O4S B13512726 2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride

2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride

Cat. No.: B13512726
M. Wt: 268.72 g/mol
InChI Key: SGOLYTWLWYVLRG-UHFFFAOYSA-N
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Description

2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride is a chemical compound with a molecular formula of C8H12N2O4S·HCl. This compound is characterized by the presence of a pyrazole ring, a sulfonyl group, and an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrazole ring may also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid: Similar structure but lacks the sulfonyl group.

    1-(1H-pyrazol-4-yl)ethanone: Contains a pyrazole ring but different functional groups.

Uniqueness

2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride is unique due to the presence of both the sulfonyl and acetic acid moieties, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride (CAS Number: 2613389-23-2) is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on anti-inflammatory, anticancer, and other pharmacological effects, supported by diverse research findings.

  • Molecular Formula: C8H12N2O4S
  • Molecular Weight: 232.26 g/mol
  • IUPAC Name: 2-(((1-ethyl-1H-pyrazol-4-yl)methyl)sulfonyl)acetic acid hydrochloride

Biological Activity Overview

The compound exhibits a range of biological activities that are primarily attributed to the pyrazole moiety. Pyrazole derivatives are known for their diverse pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit pro-inflammatory pathways. In a study examining the anti-inflammatory effects of various pyrazolo compounds, it was found that some derivatives significantly reduced the expression of inflammatory markers in vitro. The compound's mechanism may involve the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies:

  • Cytotoxicity Tests: Initial screenings showed that compounds with similar structures exhibited significant growth inhibition against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 µM .
  • Mechanism of Action: Research suggests that pyrazole-containing compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
Anti-inflammatorySignificant reduction in inflammatory markers
AnticancerIC50 values: MDA-MB-231 (2.43–7.84 µM), HepG2 (4.98–14.65 µM)
AntimicrobialEffective against various strains (related compounds)

Properties

Molecular Formula

C8H13ClN2O4S

Molecular Weight

268.72 g/mol

IUPAC Name

2-[(1-ethylpyrazol-4-yl)methylsulfonyl]acetic acid;hydrochloride

InChI

InChI=1S/C8H12N2O4S.ClH/c1-2-10-4-7(3-9-10)5-15(13,14)6-8(11)12;/h3-4H,2,5-6H2,1H3,(H,11,12);1H

InChI Key

SGOLYTWLWYVLRG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CS(=O)(=O)CC(=O)O.Cl

Origin of Product

United States

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